2-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-1-propan-2-ylbenzo[e]benzimidazole;2-hydroxypropane-1,2,3-tricarboxylic acid
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Overview
Description
2-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-1-propan-2-ylbenzo[e]benzimidazole;2-hydroxypropane-1,2,3-tricarboxylic acid is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-1-propan-2-ylbenzo[e]benzimidazole typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(4-chlorophenyl)piperazine with an appropriate benzimidazole derivative under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-1-propan-2-ylbenzo[e]benzimidazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
2-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-1-propan-2-ylbenzo[e]benzimidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as a ligand for specific receptors.
Industry: Utilized in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of 2-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-1-propan-2-ylbenzo[e]benzimidazole involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A related compound with similar structural features, used as an antihistamine.
Hydroxyzine: Another related compound, known for its sedative and anxiolytic properties.
Ranitidine: A compound with structural similarities, used as an H2 receptor antagonist
Uniqueness
2-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-1-propan-2-ylbenzo[e]benzimidazole stands out due to its unique combination of structural elements, which confer specific chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound for various scientific applications .
Properties
CAS No. |
110545-38-5 |
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Molecular Formula |
C32H37ClN4O7 |
Molecular Weight |
625.1 g/mol |
IUPAC Name |
2-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-1-propan-2-ylbenzo[e]benzimidazole;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C26H29ClN4.C6H8O7/c1-19(2)31-25(28-24-12-7-20-5-3-4-6-23(20)26(24)31)13-14-29-15-17-30(18-16-29)22-10-8-21(27)9-11-22;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-12,19H,13-18H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
ZUWLUGDGUJZKGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=NC2=C1C3=CC=CC=C3C=C2)CCN4CCN(CC4)C5=CC=C(C=C5)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
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